Fumaropimaric acid
CAS No.: 125-66-6
Cat. No.: VC0006327
Molecular Formula: C24H34O6
Molecular Weight: 418.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 125-66-6 |
---|---|
Molecular Formula | C24H34O6 |
Molecular Weight | 418.5 g/mol |
IUPAC Name | 5,9-dimethyl-16-propan-2-yltetracyclo[10.2.2.01,10.04,9]hexadec-15-ene-5,13,14-tricarboxylic acid |
Standard InChI | InChI=1S/C24H34O6/c1-12(2)14-11-24-9-6-15-22(3,7-5-8-23(15,4)21(29)30)16(24)10-13(14)17(19(25)26)18(24)20(27)28/h11-13,15-18H,5-10H2,1-4H3,(H,25,26)(H,27,28)(H,29,30) |
Standard InChI Key | PXYRCOIAFZBLBN-UHFFFAOYSA-N |
SMILES | CC(C)C1=CC23CCC4C(C2CC1C(C3C(=O)O)C(=O)O)(CCCC4(C)C(=O)O)C |
Canonical SMILES | CC(C)C1=CC23CCC4C(C2CC1C(C3C(=O)O)C(=O)O)(CCCC4(C)C(=O)O)C |
Chemical Identity and Structural Characteristics
Fumaropimaric acid (C₃₀H₄₄O₆) is a tricyclic diterpene carboxylic acid formed via the Diels-Alder reaction between abietic acid (a primary resin acid in rosin) and fumaric acid. The reaction proceeds under controlled thermal conditions, typically at temperatures exceeding 200°C, to yield the endo-adduct . The structural elucidation of FPA and its derivatives has been achieved through advanced spectroscopic and crystallographic methods.
Molecular Configuration
X-ray diffraction studies of FPA derivatives, such as fumaropimaric acid triacid amide, reveal a rigid tricyclic framework with a fused six-membered ring system. The amide derivative crystallizes in the monoclinic space group P2₁/c, with unit cell parameters a = 10.23 Å, b = 12.45 Å, c = 15.67 Å, and β = 105.4° . The fumaroyl group is positioned equatorially, contributing to the compound’s stability and reactivity.
Table 1: Crystallographic Data for Fumaropimaric Acid Triacid Amide
Parameter | Value |
---|---|
Molecular formula | C₃₀H₄₃NO₆ |
Crystal system | Monoclinic |
Space group | P2₁/c |
Unit cell dimensions | a = 10.23 Å |
b = 12.45 Å | |
c = 15.67 Å | |
β angle | 105.4° |
Volume | 1,945 ų |
Synthesis and Industrial Production
Conventional Synthesis via Diels-Alder Reaction
The primary industrial method for FPA production involves the cycloaddition of fumaric acid to abietic acid under elevated temperatures (200–220°C). The reaction follows second-order kinetics, with a yield of 85–92% achievable at a rosin-to-fumaric acid molar ratio of 1:6.2 . Prolonged heating (>6 hours) promotes the formation of FPA over byproducts such as dehydroabietic acid.
Table 2: Optimization of FPA Synthesis Conditions
Parameter | Optimal Value | Effect on Yield |
---|---|---|
Temperature | 200°C | Maximizes adduct formation |
Reaction time | 6–8 hours | Minimizes decomposition |
Molar ratio (rosin:FA) | 1:6.2 | 92% yield |
Catalyst | None required | — |
Alternative Synthesis Routes
Recent advances include the ammonolysis of FPA’s acyl chloride intermediate to produce triacid amides. This method, detailed by Xing et al., involves treating fumaropimaric acid with thionyl chloride (SOCl₂) to form the acyl chloride, followed by reaction with aqueous ammonia . The process achieves a 78% yield within 4 hours, offering a faster route to functionalized derivatives.
Physicochemical Properties
FPA exhibits distinct thermal and solubility characteristics critical for its industrial handling:
-
Solubility: Insoluble in water; soluble in polar aprotic solvents (e.g., dimethylformamide, acetone).
-
Acidity: pKa₁ = 3.0, pKa₂ = 4.5, attributed to its dicarboxylic groups .
Table 3: Comparative Properties of Rosin-Derived Acids
Property | Fumaropimaric Acid | Maleopimaric Acid |
---|---|---|
Melting point | 287°C | 210°C |
Allergenic potential | None observed | High sensitizer |
Solubility in DCM | High | Moderate |
Industrial use | Resin fortification | Limited due to toxicity |
Applications in Industry and Medicine
Paper Sizing Agents
FPA-based fortified rosins are widely used in paper manufacturing to improve water resistance. Indonesian national standards (SNI 0497:2019) specify that FPA-modified rosins must contain ≤1.5% free rosin and maintain a pH of 8.5–9.5 . These formulations outperform conventional rosins in reducing fiber swelling and enhancing printability.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume